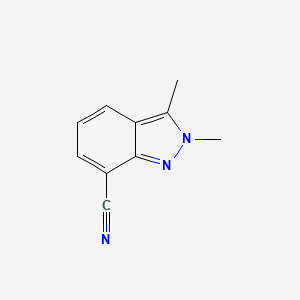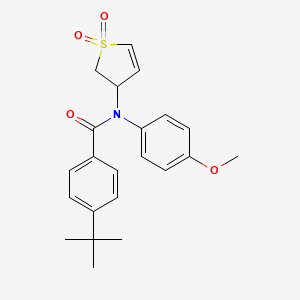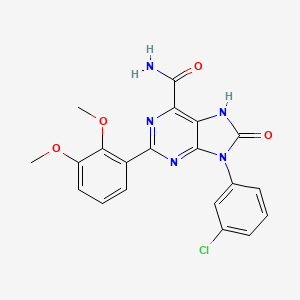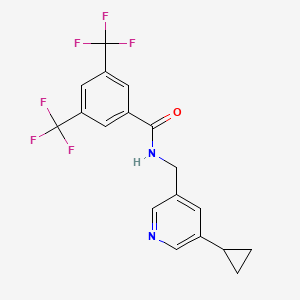
N-((5-cyclopropylpyridin-3-yl)methyl)-3,5-bis(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-((5-cyclopropylpyridin-3-yl)methyl)-3,5-bis(trifluoromethyl)benzamide" is not directly mentioned in the provided papers. However, the papers do discuss various benzamide derivatives with trifluoromethyl groups and heterocyclic amide side chains, which are relevant to the analysis of the compound . These benzamides have been synthesized and evaluated for different biological activities, such as antiarrhythmic, antimicrobial, and receptor antagonistic properties .
Synthesis Analysis
The synthesis of benzamide derivatives typically involves acylation reactions or cyclization processes. For instance, the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives was achieved through direct acylation reactions . Similarly, the synthesis of antipyrine-like derivatives involved the preparation of 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides . These methods could potentially be adapted for the synthesis of "N-((5-cyclopropylpyridin-3-yl)methyl)-3,5-bis(trifluoromethyl)benzamide" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray crystallography, NMR, and DFT calculations. For example, the solid-state properties of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were revealed by X-ray single crystallography . The structure of 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide was also confirmed by X-ray analysis . These techniques would be essential in determining the molecular structure of "N-((5-cyclopropylpyridin-3-yl)methyl)-3,5-bis(trifluoromethyl)benzamide".
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can be influenced by the presence of substituents on the benzamide core. For instance, the presence of a cyano group and a naphthalen-1-ylmethyl moiety in the benzamide derivatives facilitated colorimetric sensing of fluoride anions . The reactivity of "N-((5-cyclopropylpyridin-3-yl)methyl)-3,5-bis(trifluoromethyl)benzamide" could similarly be influenced by its trifluoromethyl groups and the cyclopropylpyridin moiety.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and antibacterial activity, are crucial for their potential applications. The melting point of 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide was determined to be in the range of 164.9°C–165.8°C . The solubility of polyamides derived from a diamine with a trifluoromethyl pendent group was found to be excellent in various solvents . These properties would need to be characterized for "N-((5-cyclopropylpyridin-3-yl)methyl)-3,5-bis(trifluoromethyl)benzamide" to understand its potential applications.
Applications De Recherche Scientifique
Axially Chiral Naphthyridine Carboxamide Derivatives
Studies have synthesized cyclic analogues of N-[3,5-bis(trifluoromethyl)benzyl]-7,8-dihydro-N,7-dimethyl-5-(4-methylphenyl)-8-oxo-1,7-naphthyridine-6-carboxamide with varying ring sizes, demonstrating antagonistic activities and potential therapeutic applications in treating bladder function disorders. These compounds highlight the importance of stereochemistry in receptor recognition and therapeutic efficacy (Natsugari et al., 1999).
Antiarrhythmic Activity of Trifluoroethoxybenzamides
Research into benzamides with trifluoroethoxy ring substituents has led to the discovery of compounds with significant oral antiarrhythmic activity in mice, such as N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide acetate, showcasing the potential for clinical application in antiarrhythmic therapies (Banitt et al., 1977).
Atropisomerism in Tachykinin NK1-Receptor Antagonists
The synthesis of novel N-benzylcarboxamide derivatives has explored atropisomerism due to steric hindrance, resulting in compounds with potent NK1-antagonistic activity. This research provides insights into the structural requirements for high-affinity receptor binding and potential therapeutic applications (Ishichi et al., 2004).
Organic Light Emitting Diodes (OLEDs)
The development of heteroleptic iridium(III) complexes for use in OLEDs represents a significant advancement in materials science, offering insights into the engineering of efficient, low-rolloff phosphors for high-performance lighting and display technologies (Jin et al., 2014).
Colorimetric Sensing of Fluoride Anions
A series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized and identified for their unique colorimetric sensing capabilities towards fluoride anions, demonstrating potential applications in environmental monitoring and analytical chemistry (Younes et al., 2020).
Propriétés
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-3,5-bis(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F6N2O/c19-17(20,21)14-4-12(5-15(6-14)18(22,23)24)16(27)26-8-10-3-13(9-25-7-10)11-1-2-11/h3-7,9,11H,1-2,8H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFFSNZDGORTDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-3,5-bis(trifluoromethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-dimethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2503931.png)
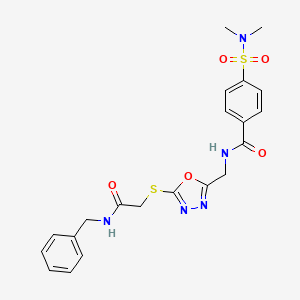
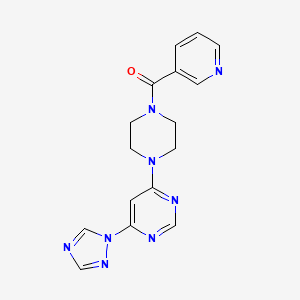
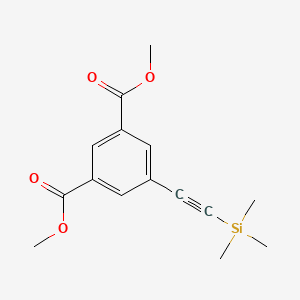
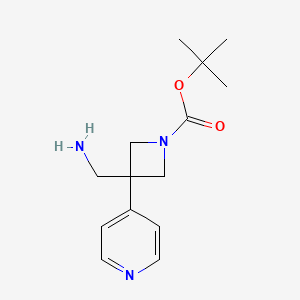
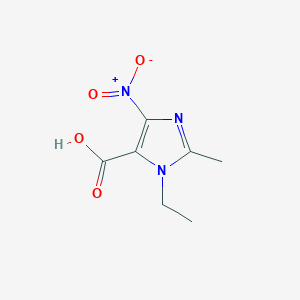
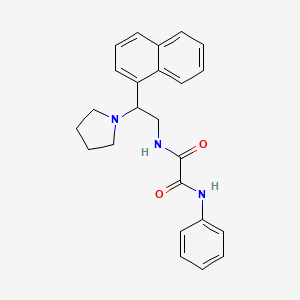
![2-({[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2503944.png)
![5-(3-chlorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2503945.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2503946.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2503947.png)
